Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate

Regiochemical differentiation Medicinal chemistry building blocks Halogen bonding

Tert‑butyl 4‑[(3‑iodophenyl)methyl]piperazine‑1‑carboxylate (CAS 850375‑09‑6) is a Boc‑protected N‑(3‑iodobenzyl)piperazine building block employed primarily in medicinal chemistry and radiopharmaceutical precursor synthesis [REFS‑1]. The compound integrates three functional modules—a tert‑butoxycarbonyl (Boc) protecting group, a piperazine core, and a meta‑iodobenzyl substituent—that together enable orthogonal deprotection, further N‑functionalization at the secondary amine after Boc removal, and the use of the aryl iodide as a handle for cross‑coupling or radioiodination.

Molecular Formula C16H23IN2O2
Molecular Weight 402.27 g/mol
CAS No. 850375-09-6
Cat. No. B1609520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate
CAS850375-09-6
Molecular FormulaC16H23IN2O2
Molecular Weight402.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)I
InChIInChI=1S/C16H23IN2O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12H2,1-3H3
InChIKeyJLVMTCLEBCUNPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert‑butyl 4‑[(3‑iodophenyl)methyl]piperazine‑1‑carboxylate (CAS 850375‑09‑6) – Key Differentiators vs. Alternatives


Tert‑butyl 4‑[(3‑iodophenyl)methyl]piperazine‑1‑carboxylate (CAS 850375‑09‑6) is a Boc‑protected N‑(3‑iodobenzyl)piperazine building block employed primarily in medicinal chemistry and radiopharmaceutical precursor synthesis [REFS‑1]. The compound integrates three functional modules—a tert‑butoxycarbonyl (Boc) protecting group, a piperazine core, and a meta‑iodobenzyl substituent—that together enable orthogonal deprotection, further N‑functionalization at the secondary amine after Boc removal, and the use of the aryl iodide as a handle for cross‑coupling or radioiodination. Commercial offerings typically specify ≥97% purity and a melting point of 72–74 °C [REFS‑2].

Why Generic Substitution of Tert‑butyl 4‑[(3‑iodophenyl)methyl]piperazine‑1‑carboxylate Creates Procurement Risk


In‑class piperazine building blocks are not interchangeable because the regiochemistry of the iodobenzyl substituent (meta vs. para vs. ortho), the nature of the N‑protecting group (Boc vs. Cbz vs. Fmoc), and the linker type (methylene vs. carbonyl) each substantially alter reactivity, downstream synthetic compatibility, and biological target engagement [REFS‑1]. Selecting a generic “iodobenzyl‑piperazine” without verifying these structural features can lead to failed coupling reactions, incorrect SAR interpretation, or unusable radiolabeling precursors. The quantitative comparisons below demonstrate precisely where the 3‑iodo‑Boc‑methylene architecture yields measurable differences relative to its closest analogs.

Quantitative Evidence: What Sets Tert‑butyl 4‑[(3‑iodophenyl)methyl]piperazine‑1‑carboxylate Apart from Its Closest Analogs


Meta‑ vs. Para‑Iodo Regiochemistry: Solid‑Phase and Electronic Properties

The 3‑iodo (meta) substitution on the benzyl ring differentiates this compound from the 4‑iodo (para) isomer. The target compound exhibits a melting point of 72–74 °C, whereas the para isomer (tert‑butyl 4‑[(4‑iodophenyl)methyl]piperazine‑1‑carboxylate) typically melts at 88–92 °C—a difference of ~16–18 °C that reflects altered crystal packing and intermolecular interactions [REFS‑1][REFS‑2]. Electronically, the meta‑iodo substituent exerts a −I inductive effect on the phenyl ring but does not conjugate with the benzylic position, while para‑iodo can participate in resonance, altering the electron density at the methylene carbon and potentially affecting nucleophilic substitution rates.

Regiochemical differentiation Medicinal chemistry building blocks Halogen bonding

Boc‑Protected vs. Free‑Amine Analogs: Orthogonal Deprotection and Storage Stability

The Boc group on this compound permits room‑temperature storage (ambient) while maintaining >97% purity for ≥12 months, as indicated by commercial stability data [REFS‑1]. In contrast, the free‑amine analog 4‑(3‑iodobenzyl)piperazine (CAS 523981‑00‑2) is typically supplied as a hygroscopic solid requiring cold storage and is prone to carbonate formation upon exposure to CO₂, necessitating re‑purification before use. The Boc‑protected version also enables chemoselective functionalization: the piperazine N‑H can be unmasked quantitatively by TFA/DCM treatment without affecting the aryl iodide, a sequence incompatible with acid‑sensitive protecting groups like Cbz or Alloc.

Protecting group strategy Synthetic intermediate storage Solid‑phase synthesis compatibility

Methylene Linker vs. Carbonyl Linker: Geometric and Electronic Impact on Downstream SAR

The benzylic methylene spacer (CH₂) in the target compound provides a tetrahedral carbon with free rotation, whereas the analogous carbonyl‑linked compound tert‑butyl 4‑(3‑iodobenzoyl)piperazine‑1‑carboxylate (CAS 838845‑52‑6) introduces a planar, conjugated amide bond. This geometric difference alters the spatial positioning of the iodophenyl group relative to the piperazine ring. The methylene linker yields a C‑N‑C‑C dihedral angle distribution centered near 60°, while the carbonyl linker restricts this to ~0° or 180° (cis/trans amide), changing the pharmacophore projection by approximately 1.2–1.5 Å [REFS‑1][REFS‑2].

Linker geometry Structure‑activity relationship Conformational analysis

Radioiodination‑Ready Aryl Iodide: Cold Precursor for SPECT Tracer Development

The 3‑iodobenzyl group serves as a cold precursor for isotopic exchange radioiodination using Na[¹²⁵I] or Na[¹²³I]. In the structurally related 4‑(3‑iodobenzyl)‑1‑(benzylsulfonyl)piperazine series, radioiodination in DMF at 100–105 °C for 8 h achieved radiochemical yields of 72 ± 6.0% and specific activities of 5,927.4 MBq/mmol [REFS‑1]. While the Boc group must be removed before or after radiolabeling, the aryl iodide remains intact under standard acidic Boc‑deprotection conditions (TFA/DCM, 0 °C to room temperature), enabling a two‑step sequence that preserves the radioiodination site. Bromo‑ or chloro‑analogs require harsher halogen‑exchange conditions or transition‑metal catalysis, which are less compatible with short‑lived isotopes.

Radioiodination SPECT imaging Isotopic exchange

Validated Use Cases for Tert‑butyl 4‑[(3‑iodophenyl)methyl]piperazine‑1‑carboxylate Based on Differentiated Evidence


Late‑Stage Diversification in Parallel Synthesis Libraries

The Boc‑protected piperazine core and meta‑iodobenzyl group permit a ‘deprotect‑then‑functionalize’ sequence. After TFA‑mediated Boc removal, the free NH can be acylated, sulfonylated, or alkylated, while the aryl iodide remains intact for Suzuki, Sonogashira, or Buchwald‑Hartwig coupling. This orthogonal reactivity eliminates protecting‑group interference observed with Cbz or Fmoc analogs, making 850375‑09‑6 the preferred scaffold for generating diverse chemotypes from a single intermediate [REFS‑1].

Cold Standard for Sigma‑1 Receptor SPECT Tracer Development

The 3‑iodobenzyl motif is essential for high‑affinity sigma‑1 receptor binding. In the Sadeghzadeh et al. series, compounds bearing the 3‑iodobenzyl group achieved Ki values as low as 0.96 nM at σ1 with 96‑fold selectivity over σ2 [REFS‑1]. Procuring the Boc‑protected precursor 850375‑09‑6 provides the cold standard necessary for chromatographic identification of the corresponding ¹²⁵I‑labeled tracer and for in vitro competition binding assays, a prerequisite for any translational imaging program.

Fragment‑Based Drug Discovery (FBDD) Utilizing Halogen Bonding

The meta‑iodo substituent acts as a strong halogen‑bond donor. Crystallographic evidence from the Cambridge Structural Database shows that meta‑iodoarenes form halogen bonds with carbonyl oxygen acceptors at distances of 2.8–3.2 Å, an interaction that para‑iodo isomers rarely replicate due to geometric constraints [REFS‑1]. This makes 850375‑09‑6 a valuable fragment for screening against targets with backbone carbonyl‑rich binding pockets, such as kinases and proteases.

Cross‑Coupling Handle for PROTAC Linker Attachment

The aryl iodide enables direct Pd‑catalyzed coupling to terminal alkynes or boronic esters, allowing attachment of PEG‑linkers or cereblon‑binding moieties without disturbing the Boc‑protected piperazine. Bromo analogs require higher catalyst loadings (2–5 mol% vs. 0.5–1 mol% for iodo) and longer reaction times, increasing the risk of metal contamination in the final PROTAC molecule [REFS‑1].

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